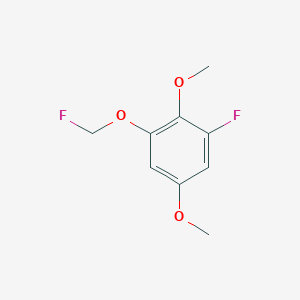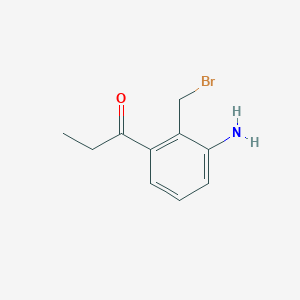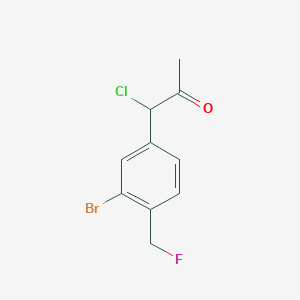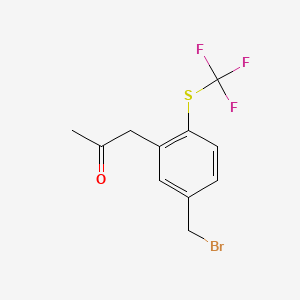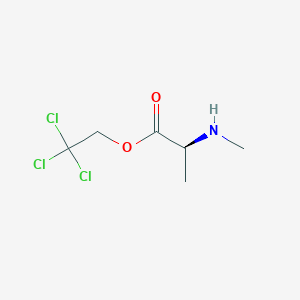
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester is a chemical compound with the molecular formula C6H11Cl3NO2 It is an ester derivative of N-Methyl-L-alanine, where the esterifying group is 2,2,2-Trichloroethyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester typically involves the esterification of N-Methyl-L-alanine with 2,2,2-Trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-Methyl-L-alanine and trichloroacetic acid.
Reduction: N-Methyl-L-alanine and 2,2,2-Trichloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release N-Methyl-L-alanine and 2,2,2-Trichloroethanol, which may then exert their effects on various biological processes. The molecular targets and pathways involved are still under investigation, but they may include enzyme inhibition and modulation of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-L-alanine: The parent compound without the ester group.
2,2,2-Trichloroethyl Chloroformate: A related compound with a chloroformate group instead of an ester group.
2,2,2-Trichloroethanol: The alcohol counterpart of the ester group.
Uniqueness
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester is unique due to its combination of the N-Methyl-L-alanine backbone with the 2,2,2-Trichloroethyl ester group. This unique structure imparts specific chemical properties and reactivity that are not observed in the parent compounds or other related derivatives.
Propiedades
Fórmula molecular |
C6H10Cl3NO2 |
|---|---|
Peso molecular |
234.5 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl (2S)-2-(methylamino)propanoate |
InChI |
InChI=1S/C6H10Cl3NO2/c1-4(10-2)5(11)12-3-6(7,8)9/h4,10H,3H2,1-2H3/t4-/m0/s1 |
Clave InChI |
CLMQKNIGUIBZSC-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C(=O)OCC(Cl)(Cl)Cl)NC |
SMILES canónico |
CC(C(=O)OCC(Cl)(Cl)Cl)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


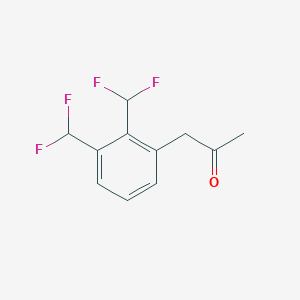

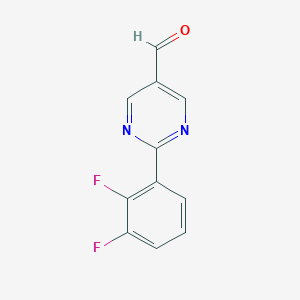
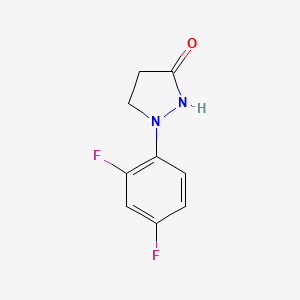

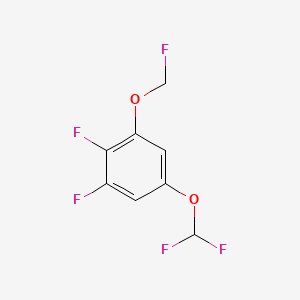
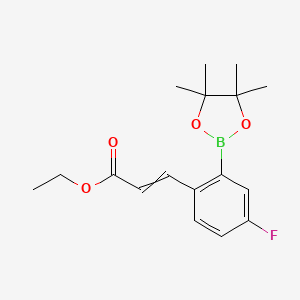
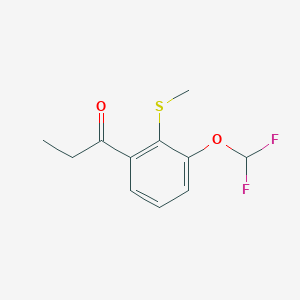
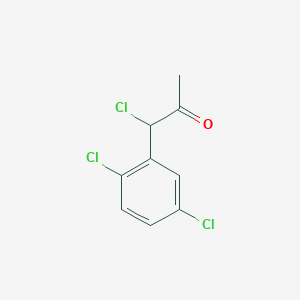
![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)
